REACTION_CXSMILES
|
C([O-])=O.[NH4+].Cl[C:6]1[S:7][C:8](Cl)=[C:9]2[CH2:13][N:12]([S:14]([C:17]3[CH:23]=[CH:22][C:20]([CH3:21])=[CH:19][CH:18]=3)(=[O:16])=[O:15])[CH2:11][C:10]=12>CO.[Pd]>[S:14]([N:12]1[CH2:13][C:9]2=[CH:8][S:7][CH:6]=[C:10]2[CH2:11]1)([C:17]1[CH:23]=[CH:22][C:20]([CH3:21])=[CH:19][CH:18]=1)(=[O:15])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
1,3-dichloro-5-tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole
|
Quantity
|
28.34 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=C2C1CN(C2)S(=O)(=O)C2=CC=C(C)C=C2)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
28 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
28 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
After filtration through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC=2C(C1)=CSC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.64 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 7.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |